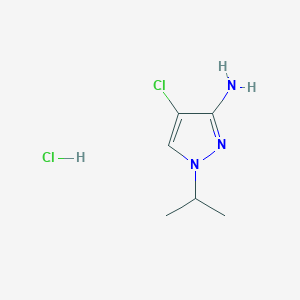

4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-1-propan-2-ylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,1-2H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYWFEDPRSVBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431964-91-8 | |

| Record name | 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-chloro-1-(propan-2-yl)-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry and automated reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for introducing diverse functional groups for pharmacological applications.

Mechanistic Notes :

-

The electron-deficient pyrazole ring facilitates NAS at position 4.

-

Palladium catalysts enable cross-coupling with boronic acids (Suzuki) or amines (Buchwald–Hartwig) .

Reactivity of the Amine Group

The protonated amine at position 3 participates in acid-base reactions and can act as a nucleophile after deprotonation.

Key Observations :

-

The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., with Et₃N) for nucleophilic reactions .

-

Diazonium intermediates decompose rapidly unless trapped with coupling partners like phenols or amines .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at position 5 due to the directing effects of the chloro and amine groups.

Regioselectivity :

-

Nitration and sulfonation occur at position 5 due to meta-directing effects of the chloro and amine groups .

Redox Reactions

The isopropyl group and amine moiety are susceptible to oxidation under strong conditions.

Limitations :

-

Harsh oxidation conditions (e.g., KMnO₄) risk over-oxidation or ring degradation.

Cyclocondensation Reactions

The amine group participates in heterocycle formation, expanding structural diversity.

Applications :

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, releasing the free amine (pKa ~4.5–5.0).

| Condition | Behavior | Applications |

|---|---|---|

| pH < 4 | Protonated amine (improves aqueous solubility) | Drug formulation |

| pH > 6 | Deprotonated amine (enhances nucleophilicity) | Synthetic modifications |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that pyrazole derivatives, including 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride, exhibit promising anticancer activities. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrazole derivatives. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticide Development

this compound is being explored as a potential pesticide or herbicide. Its structural similarity to other known agrochemicals suggests it may possess herbicidal properties that could be effective against specific weed species while minimizing harm to crops. Preliminary studies indicate that pyrazole-based compounds can inhibit plant growth in certain weeds, providing a pathway for developing selective herbicides .

Materials Science

Polymer Chemistry

In materials science, this compound is being studied for its potential use in polymer synthesis. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications. Research on copolymerization processes indicates that these compounds can lead to novel materials with tailored properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Comparisons

The table below compares structural features, molecular weights, and available biological data for 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Position) | Key Data |

|---|---|---|---|---|---|

| This compound | C₅H₁₀Cl₂N₃ | 189.30 | Not provided | Cl (4), isopropyl (1), NH₂ (3) | No significant chromosomal aberrations in vitro |

| 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 225.65 | 1001757-55-6 | Cl (4), 3-fluorophenylmethyl (1) | High purity (≥95%) |

| 5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride | C₁₀H₁₀Cl₂N₂ | 229.11 | MDLMFCD29045842 | ClCH₂ (5), phenyl (3) | No genotoxicity data available |

| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine | C₆H₁₀ClN₃ | 159.62 | 1345510-60-2 | Cl (4), methyl (1), CH₂NMe (3) | Purity ≥95% |

Key Observations :

- Substituent Diversity : The isopropyl group in the target compound may confer higher lipophilicity compared to smaller substituents like methyl or fluorophenylmethyl.

Functional and Application Comparisons

Pharmaceutical Potential

- Target Compound : The chloro and isopropyl groups enhance binding affinity to biological targets, making it a candidate for kinase inhibitors or antimicrobial agents.

- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine : The fluorophenyl group may improve metabolic stability in drug candidates .

Agrochemical Use

Research Findings and Gaps

- Genotoxicity: The target compound’s safety profile is better characterized than analogs like 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride, which lack comparable data .

- Structural Optimization : Substituting the isopropyl group with bulkier or electron-withdrawing groups (e.g., fluorophenyl) could modulate bioactivity .

Biological Activity

4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride (CAS No. 1431964-91-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro group and an isopropyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₆H₁₁ClN₃

- Molecular Weight : 196.08 g/mol

- CAS Number : 1431964-91-8

The biological activity of this compound can be attributed to its interactions with various biological targets. Recent studies have highlighted the following mechanisms:

- Antitumor Activity : Pyrazole derivatives are known for their anticancer properties. For instance, some compounds in the pyrazole family exhibit significant cell apoptosis and growth inhibition in cancer cell lines, suggesting that this compound may also possess similar properties .

- Inhibition of Kinases : Certain pyrazole derivatives have been identified as inhibitors of specific kinases, which are crucial for cancer cell proliferation. For example, compounds with similar structures have shown effective inhibition of Aurora-A kinase, a target in cancer therapy .

- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the chloro group may enhance the anti-inflammatory potential by modulating signaling pathways involved in inflammation .

Table 1: Biological Activities of Related Pyrazole Compounds

Case Study: Antitumor Activity

In a study examining various pyrazole derivatives, it was found that certain compounds demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, indicating that this compound could potentially share similar mechanisms due to its structural characteristics .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Cancer Therapy : Given its potential antitumor activity, this compound could be explored further as a candidate for cancer treatment.

- Anti-inflammatory Drugs : Its anti-inflammatory properties suggest that it may be useful in treating conditions characterized by excessive inflammation.

- Kinase Inhibitors : The ability to inhibit kinases positions this compound as a potential lead in the development of targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride, and how are intermediates purified?

- Methodology :

- Core pyrazole formation : The pyrazole backbone is typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, evidence from similar pyrazole derivatives highlights multi-step processes starting with alcohol precursors (e.g., 5-phenyl-1-pentanol) to build the 1,5-diarylpyrazole core .

- Chlorination and amine functionalization : Chlorine and amine groups are introduced via electrophilic substitution or nucleophilic displacement. The Mannich reaction is a key strategy for introducing amine-containing substituents, as demonstrated in the synthesis of pyrazole-phenol derivatives using methoxymethyl diazacrown ethers .

- Purification : Recrystallization (e.g., methanol) or column chromatography is employed to isolate intermediates. Evidence from sulfonated pyrrole derivatives suggests post-reaction treatment with NaOH to remove acidic byproducts, followed by repeated washing and drying over Na₂SO₄ .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, pyrazole derivatives with aryl substituents show distinct aromatic proton splitting patterns and coupling constants .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. Studies on chlorophenyl-pyrazole analogs demonstrate mean C–C bond precision of 0.013 Å and R factors ≤ 0.081 .

- HPLC and mass spectrometry : Purity assessment (≥98% via HPLC) and molecular weight verification (e.g., ESI-MS for chloride adducts) are standard .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodology :

- Quantum chemical calculations : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. ICReDD’s approach integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Data-driven optimization : Machine learning models trained on reaction outcomes (yield, selectivity) identify key variables. For instance, xylene reflux durations (25–30 hours) in pyrrole synthesis were validated through iterative computational-experimental feedback .

Q. How are structural contradictions in spectral data resolved (e.g., unexpected NMR splitting or crystallographic disorder)?

- Methodology :

- Dynamic NMR analysis : Variable-temperature NMR distinguishes conformational equilibria (e.g., hindered rotation of isopropyl groups). Evidence from fluorophenyl-pyrazole analogs shows temperature-dependent splitting of aromatic protons .

- Crystallographic refinement : Disorder in crystal lattices is addressed via SHELXL refinement with anisotropic displacement parameters. Studies on trichlorophenyl-pyrazoles achieved data-to-parameter ratios >14:1 and R factors <0.08 .

Q. What strategies mitigate byproduct formation during the Mannich reaction or chlorination steps?

- Methodology :

- Regioselective protection : Protecting groups (e.g., methoxymethyl in diazacrown ethers) direct electrophilic substitution to desired positions, minimizing side reactions .

- Catalytic control : Lewis acids (e.g., ZnCl₂) enhance chlorination selectivity. Evidence from chloro-phenol derivatives shows >98% yield when using stoichiometric chloranil under controlled reflux .

Q. How is the compound’s reactivity explored in metal coordination or supramolecular chemistry?

- Methodology :

- Crown ether functionalization : Pyrazole-phenol derivatives form NCH₂N-linked diazacrown ethers via Mannich reactions, enabling metal ion chelation (e.g., Cu²⁺, Fe³⁺). These complexes are characterized via UV-vis titration and conductometry .

- Crystal engineering : Halogen bonding (C–Cl···π interactions) and hydrogen bonding (N–H···O) in pyrazole analogs stabilize supramolecular architectures, as shown in X-ray studies .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in multi-step syntheses?

- Methodology :

- Stoichiometric precision : Use of anhydrous Na₂SO₄ for drying and standardized molar ratios (e.g., 1:1.4 substrate:chloranil) ensures consistent yields .

- Inert atmosphere : Schlenk techniques prevent oxidation during amine functionalization, critical for air-sensitive intermediates .

Q. How are reaction kinetics and thermodynamics evaluated for scale-up?

- Methodology :

- Differential scanning calorimetry (DSC) : Assesses exothermicity and thermal stability during chlorination or amine coupling.

- Reactor design : Modular reactors with real-time monitoring (e.g., inline FTIR) enable kinetic profiling. Evidence from fuel engineering research highlights scalable separation technologies (e.g., membrane filtration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.